molecular formula C19H34ClN B13851126 Benzyl-2,3,4,5,6-D5-dimethyl-N-decylammonium chloride

Benzyl-2,3,4,5,6-D5-dimethyl-N-decylammonium chloride

Cat. No.: B13851126
M. Wt: 317.0 g/mol
InChI Key: TTZLKXKJIMOHHG-PTLHYMLTSA-M
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Description

Benzyl-2,3,4,5,6-D5-dimethyl-N-decylammonium chloride is a deuterated quaternary ammonium compound. It is characterized by the presence of deuterium atoms at specific positions on the benzyl ring, which makes it useful in various scientific applications, particularly in isotopic labeling studies. The compound is known for its stability and hygroscopic nature, making it a valuable tool in both research and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-2,3,4,5,6-D5-dimethyl-N-decylammonium chloride typically involves the alkylation of benzylamine with deuterated methyl iodide, followed by quaternization with decyl chloride. The reaction is carried out under inert atmosphere conditions to prevent any unwanted side reactions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and pH is crucial to maintain the integrity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl-2,3,4,5,6-D5-dimethyl-N-decylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl-2,3,4,5,6-D5-dimethyl-N-decylammonium chloride has a wide range of applications in scientific research:

    Chemistry: Used as an isotopic label in NMR spectroscopy to study molecular structures and dynamics.

    Biology: Employed in the study of membrane proteins and their interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: Utilized in the formulation of antimicrobial agents and surfactants

Mechanism of Action

The mechanism of action of Benzyl-2,3,4,5,6-D5-dimethyl-N-decylammonium chloride involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. This property makes it effective as an antimicrobial agent. The deuterium atoms enhance its stability and allow for detailed studies using isotopic labeling techniques .

Comparison with Similar Compounds

  • Benzyldodecyldimethylammonium chloride
  • Benzyllauryldimethylammonium chloride
  • Lauralkonium chloride

Comparison: Benzyl-2,3,4,5,6-D5-dimethyl-N-decylammonium chloride is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for specific isotopic labeling applications. In contrast, similar compounds without deuterium are primarily used for their antimicrobial properties but lack the specialized applications in isotopic studies .

Properties

Molecular Formula

C19H34ClN

Molecular Weight

317.0 g/mol

IUPAC Name

decyl-dimethyl-[(2,3,4,5,6-pentadeuteriophenyl)methyl]azanium;chloride

InChI

InChI=1S/C19H34N.ClH/c1-4-5-6-7-8-9-10-14-17-20(2,3)18-19-15-12-11-13-16-19;/h11-13,15-16H,4-10,14,17-18H2,1-3H3;1H/q+1;/p-1/i11D,12D,13D,15D,16D;

InChI Key

TTZLKXKJIMOHHG-PTLHYMLTSA-M

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[N+](C)(C)CCCCCCCCCC)[2H])[2H].[Cl-]

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]

Origin of Product

United States

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